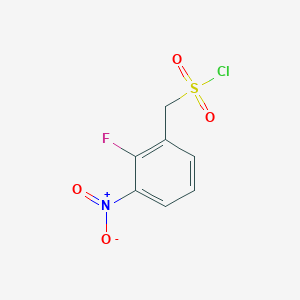

(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1694188-26-5 . It has a molecular weight of 253.64 . This compound has gained significant attention in the field of research and industry.

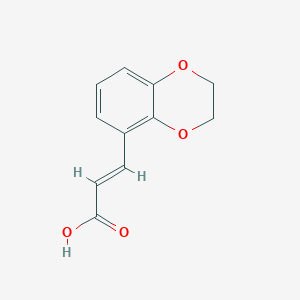

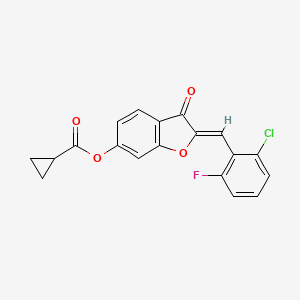

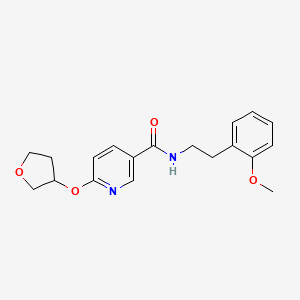

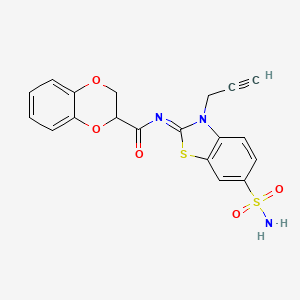

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H5ClFNO4S/c8-15(13,14)4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 . This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 253.64 .Wissenschaftliche Forschungsanwendungen

Application in Organic Synthesis

(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride finds application in organic synthesis. Moon and Kim (2012) demonstrated its use in asymmetric conjugate addition reactions, highlighting its role in the synthesis of chiral organofluorine compounds, which are significant in biochemical, medicinal, and material science applications (Moon & Kim, 2012). Similarly, Kamlar et al. (2010) reported its utility in enantioselective addition to α,β-unsaturated aldehydes, leading to the formation of fluorinated derivatives, a key area in medicinal chemistry (Kamlar et al., 2010).

Role in Sulfonyl Compound Synthesis

Fei (2004) outlined a methodology for preparing sulfonyl compounds starting from benzyl chloride, utilizing this compound as an intermediate. This showcases its significance in synthesizing various sulfonyl derivatives (Fei, 2004).

Involvement in Chemical Reactions

Ando et al. (2005) highlighted the use of related methanesulfonyl compounds in novel rearrangements and C-C bond formations, underlining the role of these compounds in complex chemical reactions (Ando et al., 2005). Pilard et al. (2001) investigated the electrochemical reduction of similar compounds, demonstrating their utility in electrochemical studies (Pilard et al., 2001).

Electromechanical Properties and Applications

Su et al. (2001) explored its use in the study of electrochemical properties of vanadium pentoxide, a significant study in the field of battery technology (Su et al., 2001). Kitz and Wilson (1963) researched its role in the study of the reaction of methanesulfonyl fluoride and acetylcholinesterase, linking it to biochemical applications (Kitz & Wilson, 1963).

Studies in Chemical Structures and Molecular Interactions

Arbuzov et al. (1976) conducted structural and spectroscopic studies on derivatives of methanesulfonyl chloride, contributing to the understanding of molecular structures (Arbuzov et al., 1976). Makino and Yoshioka (1987) studied the fluorination of substituted methanols with methanesulfonyl fluoride, an area vital for the development of new fluorinated organic compounds (Makino & Yoshioka, 1987).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2-fluoro-3-nitrophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c8-15(13,14)4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZQNNPQUDLNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2476833.png)

![4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2476836.png)

![3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2476838.png)

![N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B2476839.png)

![1-(2,5-difluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide](/img/structure/B2476842.png)

![2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476845.png)